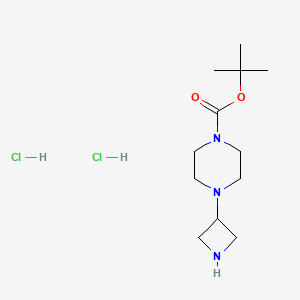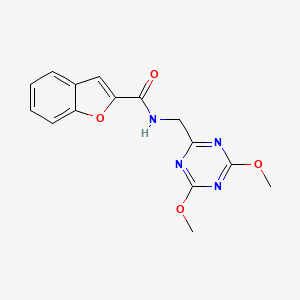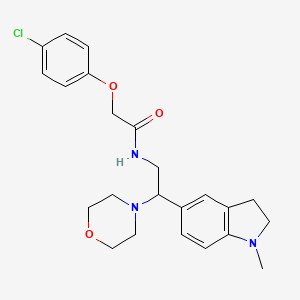
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Piperazine derivatives are known for their versatility and are often used as building blocks in drug discovery due to their ability to interact with various biological targets. The tert-butyl group is a common protecting group in organic synthesis, and the azetidine ring is a four-membered nitrogen-containing cycle that can impart unique chemical and physical properties to the compound.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Additionally, 3-((hetera)cyclobutyl)azetidines were synthesized, which are analogues of piperidine and piperazine, demonstrating the potential utility of azetidine-based isosteres as building blocks for lead optimization in drug discovery .
Molecular Structure Analysis
X-ray diffraction studies have been used to analyze the molecular structure of related compounds. For example, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was characterized, revealing the chair conformation of the piperazine ring and the dihedral angles between the rings in the molecule, which could influence the compound's interaction with biological targets . Such structural analyses are crucial for understanding the conformational flexibility and potential binding modes of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various synthetic routes. The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involved an intramolecular lactonization reaction, showcasing the reactivity of cyclic amino acid esters and their transformation into complex bicyclic structures . These reactions highlight the potential for further chemical modifications of the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride to generate diverse derivatives for pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as 1H NMR spectroscopy and high-resolution mass spectrometry. The crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, providing insights into the compound's density and the presence of diastereomers in the crystal . These properties are important for understanding the solubility, stability, and overall behavior of the compound in various environments, which is essential for its application in drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride and its derivatives are synthesized through various chemical reactions, involving condensation, nucleophilic substitution, and cyclization processes. These compounds have been characterized using spectroscopic methods such as LCMS, NMR, IR, and X-ray diffraction studies, providing insights into their molecular structure and confirming their synthesis (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016).
Antibacterial and Antifungal Activities
Some derivatives of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride have been evaluated for their antibacterial and antifungal properties. These studies provide valuable information on the potential applications of these compounds in developing new antibacterial and antifungal agents (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016).
Pharmaceutical Research
Research has also explored the use of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride in pharmaceutical applications, such as the development of novel antipsychotic agents. This highlights the compound's significance in drug discovery and the potential for creating new medications with improved therapeutic profiles (Meyers et al., 2009).
Chemical Modification for Drug Discovery
Chemical modifications of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride have led to the synthesis of various analogs with potential as drug candidates. These studies focus on altering the chemical structure to improve pharmacological properties, such as increased efficacy or reduced side effects, in drug discovery efforts (Nie et al., 2020).
Advanced Building Blocks
The compound and its derivatives serve as advanced building blocks in organic synthesis, providing novel pathways to explore chemical space and synthesize structurally unique molecules. This application is crucial for developing new drugs and materials with specific functions (Feskov et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2.2ClH/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10;;/h10,13H,4-9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIUNYFYTGWBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride | |
CAS RN |
1803566-76-8 |
Source


|
| Record name | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)
![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)

![6-Cyclopropyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2518618.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)
![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)
![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)
![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2518627.png)


![N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2518630.png)

